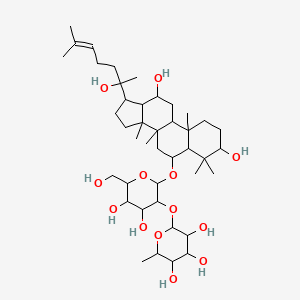

Ginsenoside RG2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Los ginsenósidos son los principales componentes activos del ginseng, que se ha utilizado en la medicina tradicional durante siglos. El Panaxósido Rg2 es particularmente conocido por sus propiedades farmacológicas, que incluyen efectos neuroprotectores, antiinflamatorios y antioxidantes .

Aplicaciones Científicas De Investigación

El Panaxósido Rg2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los glucósidos esteroideos y las saponinas triterpénicas.

Medicina: Ha demostrado un potencial en el tratamiento de enfermedades neurodegenerativas, enfermedades cardiovasculares y cáncer.

Mecanismo De Acción

El Panaxósido Rg2 ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Análisis Bioquímico

Biochemical Properties

Ginsenoside RG2 is part of the 20(S)-protopanaxatriol group of ginsenosides . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, this compound has been shown to inhibit protein and mRNA expression of cell cycle G1-S phase regulators, including p-Rb, cyclin D1, CDK4, and CDK6 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to have protective effects on nerve cells, improve resistance to neuronal injury, modulate neural activity, and resist cerebral ischemia/reperfusion injury . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances the protein and mRNA expression of cell cycle arrest and apoptotic molecules, including cleaved PARP, p21, p27, p53, and Bak through ROS production . It also regulates the AKT and mitogen-activated protein kinase (MAPK) pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. For instance, the optimum degradation conditions for 20 ®-Ginsenoside RG2 were found to be a material-liquid ratio of 1:20, degradation temperature of 80 °C, degradation time of 4 h, acetic acid content of 30%, with a conversion rate of the original ginsenotriol-type ginsenoside Re into 20 ®-Ginsenoside RG2 of 24.29% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to improve hippocampal neuronal damage and reduce Aβ (25-35)-induced memory impairment in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthetic pathway of rare ginsenoside CK was reconstituted in Y. lipolytica by overexpressing the key genes of the MVA pathway, tHMG1, IDI, ERG20, ERG12, and PPDS and AtCPR1 fusion proteins, and the final CK yield reached 161.8 mg/L .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The absorption of this compound is fast in the gastrointestinal tract, and it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Panaxósido Rg2 se puede sintetizar mediante hidrólisis enzimática de mezclas de saponinas de tipo protopanaxatriol. Las enzimas como la β-galactosidasa de Aspergillus oryzae y la lactasa de especies de Penicillium se utilizan comúnmente . El proceso enzimático implica la hidrólisis de los enlaces glucosídicos en la mezcla de saponinas para producir Panaxósido Rg2.

Métodos de Producción Industrial: La producción industrial de Panaxósido Rg2 típicamente involucra la extracción de raíces frescas de ginseng utilizando enzimas comerciales y alta presión hidrostática. Este método aumenta significativamente el rendimiento de los ginsenósidos, incluido el Panaxósido Rg2 . El proceso consiste en tratar las raíces de ginseng con una mezcla de enzimas como Celluclast, Termamyl y Viscozyme bajo condiciones de alta presión y temperatura.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Panaxósido Rg2 experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para oxidar el Panaxósido Rg2.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir el Panaxósido Rg2.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como los iones hidróxido o las aminas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Panaxósido Rg2 con actividades biológicas alteradas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados desoxi .

Comparación Con Compuestos Similares

El Panaxósido Rg2 forma parte del grupo de ginsenósidos protopanaxatriol, que también incluye compuestos como el Panaxósido Rg1, el Panaxósido Rh1 y el Panaxósido Rh2 . En comparación con estos compuestos similares, el Panaxósido Rg2 es único en sus propiedades neuroprotectoras y antiinflamatorias específicas .

Lista de Compuestos Similares:

- Panaxósido Rg1

- Panaxósido Rh1

- Panaxósido Rh2

- Panaxósido Rb1

- Panaxósido Rb2

En conclusión, el Panaxósido Rg2 es un compuesto versátil con un potencial significativo en varios campos científicos y médicos. Sus propiedades únicas y aplicaciones diversas lo convierten en un tema valioso de investigación continua.

Propiedades

Número CAS |

52286-74-5 |

|---|---|

Fórmula molecular |

C42H72O13 |

Peso molecular |

785.0 g/mol |

Nombre IUPAC |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |

Clave InChI |

AGBCLJAHARWNLA-QGUXELDRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES isomérico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Apariencia |

Solid powder |

melting_point |

187 - 189 °C |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ginsenoside Rg2 ginsenoside-Rg2 ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome |

Origen del producto |

United States |

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: this compound has been shown to interact with various molecular targets, including:

- SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]

- NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []

- MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]

- AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]

- AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]

- TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

- Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]

- Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]

- Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]

- Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]

- Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]

- Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying this compound in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound?

A5: Research suggests that:

- Absorption: this compound can be absorbed following oral administration, but its bioavailability is relatively low. [, ]

- Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]

- Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []

- Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of this compound?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

- H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]

- Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []

- Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []

- 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []

- RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of this compound?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

- Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]

- Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []

- Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []

- Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]

- Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.